molecular formula C11H14N2O B13815683 2-(Pyridin-3-yl)piperidine-1-carbaldehyde CAS No. 2591-83-5

2-(Pyridin-3-yl)piperidine-1-carbaldehyde

Katalognummer: B13815683
CAS-Nummer: 2591-83-5
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: HEJKNKZUBYMUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a pyridine ring fused to a piperidine ring with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method is the condensation of 3-pyridinecarboxaldehyde with piperidine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-3-carboxaldehyde: Similar structure but lacks the piperidine ring.

    Piperidine-1-carbaldehyde: Similar structure but lacks the pyridine ring.

    2-(Pyridin-4-yl)piperidine-1-carbaldehyde: Similar structure with the pyridine ring at a different position.

Uniqueness

2-(Pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

2591-83-5

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

2-pyridin-3-ylpiperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h3-4,6,8-9,11H,1-2,5,7H2

InChI-Schlüssel

HEJKNKZUBYMUCI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=CN=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.